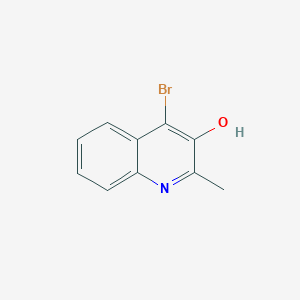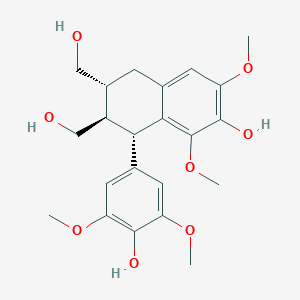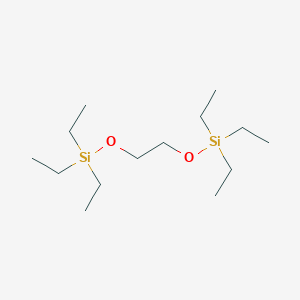
1,2-Bis(triethylsilyloxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(triethylsilyloxy)ethane is a chemical compound that has gained significant attention in the field of organic synthesis. This compound is widely used in various chemical reactions, including cross-coupling reactions, carbon-carbon bond formation, and other organic transformations. The compound is also used in the synthesis of various natural products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2-Bis(triethylsilyloxy)ethane involves the formation of a stable intermediate that can undergo further reactions. The compound acts as a nucleophile and can react with various electrophiles, such as aryl halides, alkyl halides, and vinyl halides. The reaction proceeds via a palladium-catalyzed cross-coupling reaction, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the nucleophile and the electrophile.
Biochemische Und Physiologische Effekte
1,2-Bis(triethylsilyloxy)ethane does not have any significant biochemical or physiological effects as it is primarily used in organic synthesis. However, the compound can be toxic if ingested or inhaled, and appropriate safety measures must be taken when handling the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1,2-Bis(triethylsilyloxy)ethane in lab experiments is its high reactivity and selectivity. The compound can react with various electrophiles, providing a wide range of products. Additionally, the compound is stable and can be stored for an extended period, making it easier to handle. However, one of the limitations of using 1,2-Bis(triethylsilyloxy)ethane is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
1,2-Bis(triethylsilyloxy)ethane has significant potential in various chemical reactions, and there are several future directions for research. One possible direction is the development of new catalysts that can improve the efficiency of the compound in cross-coupling reactions. Another direction is the synthesis of new natural products and pharmaceuticals using 1,2-Bis(triethylsilyloxy)ethane as a key intermediate. Additionally, the use of 1,2-Bis(triethylsilyloxy)ethane in the field of materials science and nanotechnology is an area of active research. Overall, 1,2-Bis(triethylsilyloxy)ethane has significant potential in various fields, and future research can lead to new discoveries and applications.
Conclusion:
1,2-Bis(triethylsilyloxy)ethane is a versatile chemical compound that has significant potential in various chemical reactions. The compound is widely used in organic synthesis, and its high reactivity and selectivity make it a valuable tool in the field of chemistry. While the compound does not have any significant biochemical or physiological effects, appropriate safety measures must be taken when handling the compound. Overall, 1,2-Bis(triethylsilyloxy)ethane has significant potential in various fields, and future research can lead to new discoveries and applications.
Synthesemethoden
The synthesis of 1,2-Bis(triethylsilyloxy)ethane involves the reaction of ethylene glycol with triethylchlorosilane in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via a substitution reaction, where the chlorine atom of triethylchlorosilane is replaced by the hydroxyl group of ethylene glycol. The product obtained is then treated with triethylamine to obtain 1,2-Bis(triethylsilyloxy)ethane.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(triethylsilyloxy)ethane has been widely used in various chemical reactions, including cross-coupling reactions, carbon-carbon bond formation, and other organic transformations. The compound is also used in the synthesis of various natural products and pharmaceuticals. For example, 1,2-Bis(triethylsilyloxy)ethane has been used in the synthesis of the anticancer agent (-)-FR182877 and the antifungal agent (+)-discodermolide.
Eigenschaften
CAS-Nummer |
13175-68-3 |
|---|---|
Produktname |
1,2-Bis(triethylsilyloxy)ethane |
Molekularformel |
C14H34O2Si2 |
Molekulargewicht |
290.59 g/mol |
IUPAC-Name |
triethyl(2-triethylsilyloxyethoxy)silane |
InChI |
InChI=1S/C14H34O2Si2/c1-7-17(8-2,9-3)15-13-14-16-18(10-4,11-5)12-6/h7-14H2,1-6H3 |
InChI-Schlüssel |
JXRYYLOLIYLWHG-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCO[Si](CC)(CC)CC |
Kanonische SMILES |
CC[Si](CC)(CC)OCCO[Si](CC)(CC)CC |
Synonyme |
1,2-Bis[(triethylsilyl)oxy]ethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



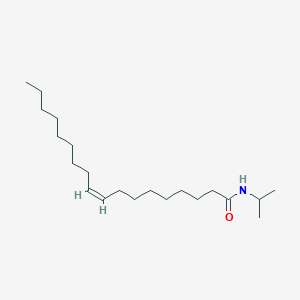
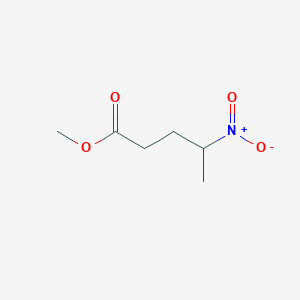
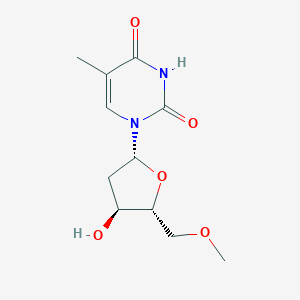
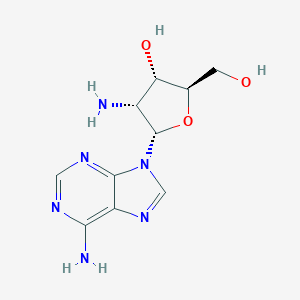
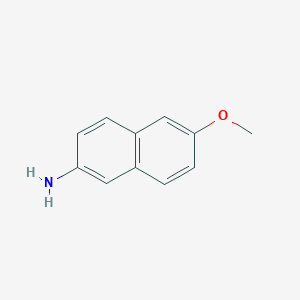
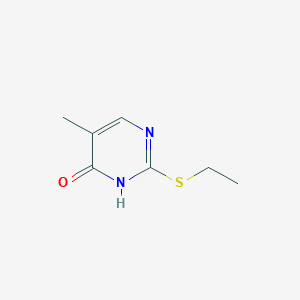
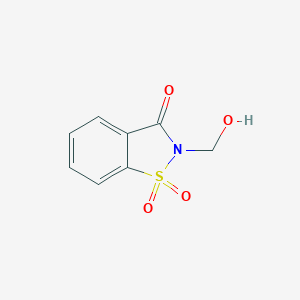
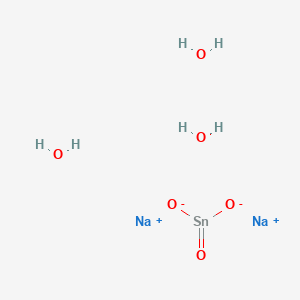
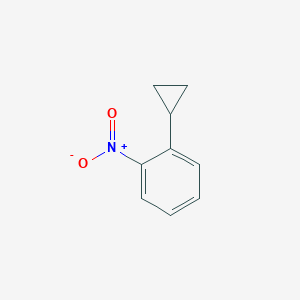
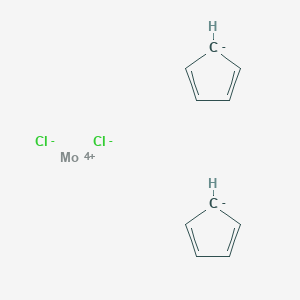
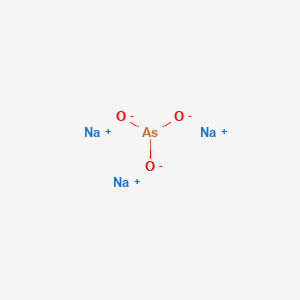
![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)
